molecular formula C9H8BrN5 B591245 1-(5-Bromoquinoxalin-6-yl)guanidine CAS No. 168329-48-4

1-(5-Bromoquinoxalin-6-yl)guanidine

Cat. No. B591245
M. Wt: 266.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromoquinoxalin-6-yl)guanidine, also known as N-(5-Bromo-6-quinoxalinyl)guanidine, is a chemical compound with the molecular formula C9H8BrN5 . It is an impurity of Brimonidine Tartrate, an α2 receptor agonist used to treat glaucoma .


Molecular Structure Analysis

The 1-(5-Bromoquinoxalin-6-yl)guanidine molecule contains a total of 24 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 guanidine derivative, and 2 primary amines (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of 1-(5-Bromoquinoxalin-6-yl)guanidine is 266.10 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 264.99631 g/mol . The topological polar surface area is 90.2 Ų . It has a complexity of 253 .

Scientific Research Applications

Synthesis and Derivative Development The compound 1-(5-Bromoquinoxalin-6-yl)guanidine, part of a broader class of chemicals involving guanidine and its derivatives, plays a significant role in the development of novel compounds with potential antimicrobial and antifungal properties. For instance, a study conducted by Babu et al. (2015) explored the synthesis of novel derivatives by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, which demonstrated potential antimicrobial activity against a range of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This research indicates the compound's relevance in generating new substances that could be used in battling microbial resistance.

Chemical Structure and Reactions Another aspect of research involving this compound focuses on its chemical reactions and the development of diverse guanidines. For example, Ye et al. (2012) reported a multi-component reaction generating 1-(4-bromoisoquinolin-1-yl)guanidines, showcasing the compound's versatility in chemical synthesis and potential for creating a wide array of derivatives (Ye, Chen, Wang, & Wu, 2012). This illustrates the flexibility of 1-(5-Bromoquinoxalin-6-yl)guanidine in contributing to the synthesis of complex molecules.

Biological Interactions and Applications Research extends into understanding the interactions between guanidine derivatives and biological molecules, highlighting potential applications in drug development and biotechnology. Mourtzis et al. (2007) synthesized per(6-guanidino-6-deoxy)cyclodextrins, investigating their binding behavior with small molecules and DNA, suggesting the utility of guanidine derivatives in creating compounds that can interact specifically with biological targets (Mourtzis, Eliadou, Aggelidou, Sophianopoulou, Mavridis, & Yannakopoulou, 2007). This points to the importance of such compounds in designing new therapeutics and understanding molecular interactions.

properties

IUPAC Name

2-(5-bromoquinoxalin-6-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6/h1-4H,(H4,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGSURPVIDDDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromoquinoxalin-6-yl)guanidine

CAS RN

168329-48-4
Record name 2-(5-Bromoquinoxalin-6-yl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168329484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Bromoquinoxalin-6-yl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(5-BROMOQUINOXALIN-6-YL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGH4FMM6SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.